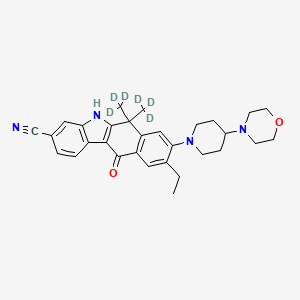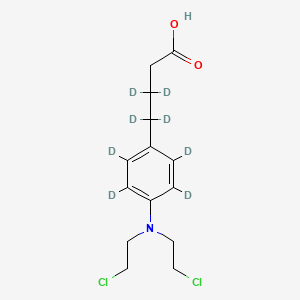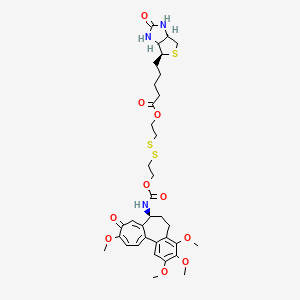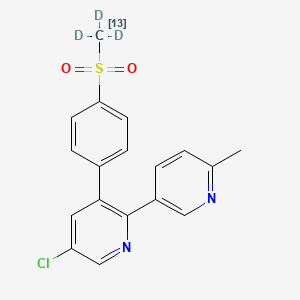
Alectinib-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alectinib-d6 is a deuterated form of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. Alectinib is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The deuterated version, this compound, contains six deuterium atoms, which can enhance the pharmacokinetic properties of the drug by slowing its metabolic breakdown.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alectinib-d6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzo[b]carbazole core: This involves a series of cyclization reactions.
Introduction of the piperidine and morpholine moieties: These are added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alectinib-d6 undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and morpholine moieties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), methanol, and chloroform.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Alectinib-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Alectinib.
Biology: Helps in understanding the biological interactions and effects of Alectinib at the molecular level.
Medicine: Used in pharmacokinetic studies to improve the efficacy and safety profile of Alectinib.
Industry: Employed in the development of new ALK inhibitors and other targeted therapies.
Mechanism of Action
Alectinib-d6, like Alectinib, inhibits the activity of the anaplastic lymphoma kinase (ALK) tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are involved in cell proliferation and survival. By blocking these pathways, this compound reduces tumor cell viability and proliferation .
Comparison with Similar Compounds
Crizotinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.
Ceritinib: A second-generation ALK inhibitor with a similar mechanism of action.
Brigatinib: Another ALK inhibitor with activity against multiple ALK mutations.
Comparison: Alectinib-d6 is unique due to its deuterated nature, which can enhance its pharmacokinetic properties by slowing metabolic breakdown. This can lead to improved efficacy and reduced side effects compared to non-deuterated compounds. Additionally, this compound has shown superior efficacy in overcoming resistance mutations compared to first-generation ALK inhibitors like Crizotinib .
Properties
Molecular Formula |
C30H34N4O2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
9-ethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-6,6-bis(trideuteriomethyl)-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i2D3,3D3 |
InChI Key |
KDGFLJKFZUIJMX-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)CC)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C([2H])([2H])[2H] |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)






![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)




![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid](/img/structure/B15142613.png)

